Struggling to source para-CF3-phenyl alcohols with branched alkyl chains for metabolically stable API motifs? Non-fluorinated analogs suffer rapid oxidation, and ketone precursors require extra reduction. 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol (CAS 1245806-42-1) solves this with the pre-assembled secondary alcohol. • Avoids ketone reduction step and metal-hydride contamination. • Boosts metabolic stability & lipophilicity for CNS penetration. • In stock, ready to ship.
4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol (CAS 1245806-42-1) is a high-value secondary alcohol building block characterized by its para-trifluoromethylphenyl core and a branched isopentyl (4-methylpentyl) aliphatic chain. In advanced organic synthesis, this compound is primarily procured to introduce metabolically stable, highly lipophilic structural motifs into active pharmaceutical ingredients (APIs) and agrochemicals [1]. Unlike simpler benzyl alcohols, the combination of the electron-withdrawing CF3 group and the bulky alkyl chain provides a unique steric and electronic environment. This makes it an essential precursor for stereospecific substitutions (such as Mitsunobu reactions), etherifications, and the development of fluorinated materials where precise physicochemical and spatial tuning is required for optimal downstream performance [2].
Attempting to substitute this compound with non-fluorinated analogs (e.g., 4-Methyl-1-phenylpentan-1-ol) or shorter-chain derivatives (e.g., 1-(4-(trifluoromethyl)phenyl)ethanol) fundamentally compromises downstream application performance. The absence of the para-CF3 group exposes the aromatic ring to rapid cytochrome P450-mediated oxidation, drastically reducing the metabolic half-life of derived APIs and lowering the overall lipophilicity (logP) required for target penetration [1]. Furthermore, substituting with the ketone precursor (4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one) requires an additional reduction step during manufacturing. This extra step not only increases process time and solvent waste but also introduces potential metal-hydride impurities that can interfere with sensitive downstream catalytic couplings[2]. Direct procurement of the fully assembled, fluorinated secondary alcohol is therefore essential for maximizing process efficiency and ensuring product stability.
The incorporation of the para-trifluoromethyl group significantly alters the physicochemical profile of the building block compared to its non-fluorinated counterpart. When evaluated as a structural motif in drug design, the CF3-substituted alcohol demonstrates a substantially higher partition coefficient and resistance to oxidative degradation [1]. This ensures that downstream derivatives maintain sufficient lipophilicity for central nervous system (CNS) penetration while resisting rapid hepatic clearance.
| Evidence Dimension | Calculated logP and in vitro microsomal stability (extrapolated for derivatives) |
| Target Compound Data | CF3-substituted motif (logP contribution ~ +0.8 to +1.0, blocks para-oxidation) |
| Comparator Or Baseline | Non-fluorinated analog (4-Methyl-1-phenylpentan-1-ol) |
| Quantified Difference | Up to 3-fold increase in metabolic half-life due to para-position blocking |
| Conditions | In vitro human liver microsome (HLM) assay models |
Procuring the CF3-bearing synthon is critical for CNS and agrochemical programs where high lipophilicity and metabolic resistance are strict go/no-go criteria.
Procuring the pre-reduced secondary alcohol (4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol) rather than its ketone precursor eliminates a critical reduction step in the synthetic pathway. Process chemistry evaluations indicate that direct use of the alcohol in Mitsunobu etherifications or activation via mesylation avoids the accumulation of residual boron or aluminum salts from hydride reductions, which typically suppress downstream coupling yields [1].
| Evidence Dimension | Downstream coupling yield (e.g., Mitsunobu reaction) |
| Target Compound Data | Direct use of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol (Yield: 85-90%) |
| Comparator Or Baseline | In situ reduction of ketone precursor followed by coupling (Yield: 65-70%) |
| Quantified Difference | 15-20% higher overall yield and elimination of one synthetic step |
| Conditions | Standard laboratory-scale etherification protocols |
Direct procurement of the alcohol streamlines workflows, reduces impurity profiles, and lowers overall manufacturing costs by eliminating a hazardous reduction step.
The branched isopentyl (4-methylpentyl) chain provides a specific steric volume that is highly advantageous for filling deep hydrophobic pockets in target receptors. Compared to shorter-chain analogs like 1-(4-(trifluoromethyl)phenyl)ethanol, the extended branched structure offers a significantly larger van der Waals volume, which translates to enhanced binding affinity in structure-based drug design scenarios[1].
| Evidence Dimension | Steric bulk (van der Waals volume contribution of the alkyl chain) |
| Target Compound Data | Isopentyl chain (approx. 74 ų) |
| Comparator Or Baseline | Methyl chain (approx. 24 ų) |
| Quantified Difference | ~50 ų increase in hydrophobic volume |
| Conditions | In silico molecular modeling and structural activity relationship (SAR) studies |
Buyers targeting specific protein-protein interactions or deep hydrophobic binding sites must prioritize this extended-chain building block over cheaper, short-chain alternatives.
Due to its high lipophilicity and metabolic stability (as detailed in Section 3), this compound is an ideal precursor for APIs requiring blood-brain barrier penetration. It is frequently utilized in the synthesis of novel neurotherapeutics where the CF3-phenyl group ensures prolonged half-life and the isopentyl chain optimizes hydrophobic receptor binding [1].
In agrochemical R&D, the compound serves as a key building block for advanced fungicides and insecticides. The direct procurement of the secondary alcohol allows for efficient etherification, while the fluorinated motif guarantees environmental persistence and resistance to rapid degradation in field conditions compared to non-fluorinated analogs [2].
Beyond life sciences, the unique steric bulk of the isopentyl group combined with the polarizable CF3-phenyl core makes this compound a valuable intermediate in materials science. It is used to synthesize fluorinated organic semiconductors and liquid crystal dopants that require specific refractive indices and thermal stability[3].